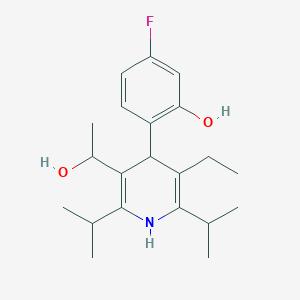

3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-

Description

The compound 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- is a pyridine derivative featuring a methanol group at the 3-position and multiple substituents, including ethyl, fluorinated hydroxyphenyl, methyl, and isopropyl groups. The bulky isopropyl groups at positions 2 and 6 likely influence steric hindrance and lipophilicity, which may impact bioavailability and target binding .

Properties

Molecular Formula |

C21H30FNO2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

2-[3-ethyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol |

InChI |

InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3 |

InChI Key |

DFUMBTGBUROVGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: 2-[3-ethyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)pyridin-4-yl]-5-fluorophenol

- Molecular Formula: C21H28FNO2

- Molecular Weight: Approximately 345.4 g/mol

- Key Structural Features: Pyridine ring substituted at positions 2, 4, 5, and 6 with ethyl, hydroxyethyl, isopropyl groups, and a 4-fluoro-2-hydroxyphenyl moiety, contributing to its biological activity.

Representative Synthetic Route (Generalized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of substituted pyridine intermediate | Starting pyridine derivative, alkyl halides, base, inert solvent, reflux | Introduction of ethyl, methyl, isopropyl groups |

| 2 | Grignard reaction | 1-Bromo-4-fluorobenzene, Mg, anhydrous THF, low temperature (-20°C) | Formation of fluoro-substituted phenylmagnesium intermediate |

| 3 | Coupling | Addition of pyridine intermediate to Grignard reagent, stirring overnight at room temperature | Attachment of 4-fluoro-2-hydroxyphenyl group |

| 4 | Hydroxylation / work-up | Acid quench (acetic acid), purification by column chromatography | Formation of hydroxyethyl side chain and purification |

| 5 | Final purification | Crystallization from solvent mixtures (e.g., 2-propanol and 1,1'-oxybisethane) | Pure target compound obtained |

Research Discoveries and Applications

- The compound's preparation methods have been refined to optimize its role as a glucagon receptor antagonist, which is significant in therapeutic research for diabetes and metabolic disorders.

- Modifications of the side chains and substituents have been explored to enhance binding affinity and pharmacokinetic profiles.

- Ongoing research includes exploring derivatives with similar substitution patterns to improve efficacy and reduce side effects.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Weight | 345.4 g/mol |

| Core Structure | Pyridine with ethyl, methyl, isopropyl, hydroxyethyl, and 4-fluoro-2-hydroxyphenyl substituents |

| Key Reactions | N-alkylation, Grignard reaction, cross-coupling, hydroxylation |

| Solvents | Methanol, ethanol, propanol, benzene, toluene, THF, DMF |

| Temperature Range | -25°C to reflux (~60-80°C) |

| Bases | Sodium carbonate, potassium carbonate |

| Purification | Column chromatography, crystallization |

This detailed synthesis overview is based on authoritative chemical databases such as PubChem and patent literature describing related pyridine derivatives and their preparation methodologies. The methods emphasize multi-step organic synthesis with careful control of reaction conditions to achieve high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

Pyridinemethanol derivatives are well-studied for their roles as intermediates in drug synthesis. Key comparisons include:

Substitution Patterns

- Fluorinated Aromatic Groups: The 4-fluoro-2-hydroxyphenyl moiety in the target compound contrasts with the 2,4-difluorophenyl group in triazole derivatives (e.g., the compound in ).

- Bulkier Substituents: The 2,6-bis(1-methylethyl) groups in the target compound introduce significant steric hindrance compared to simpler alkyl chains in analogues like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). This could reduce enzymatic degradation but may limit binding to compact active sites .

Physicochemical Properties

The target compound’s lower logP and additional hydrogen-bond donors suggest improved aqueous solubility compared to the triazole derivative, which may favor pharmacokinetic profiles .

Functional Group Impact on Reactivity

- Methanol Group: The 3-pyridinemethanol core enables derivatization (e.g., esterification), unlike the thioether-linked triazole in . This flexibility is advantageous for prodrug development.

- Synthetic Pathways : The triazole derivative in employs sodium ethoxide-mediated nucleophilic substitution, while the target compound likely requires multi-step synthesis involving Friedel-Crafts alkylation or Suzuki coupling for aryl group introduction.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Application Example | Reference |

|---|---|---|---|

| 1H-NMR | 500 MHz, DMSO-d6, δ 1.2–8.5 ppm | Assign methyl/isopropyl splitting | |

| IR Spectroscopy | 4000–400 cm⁻¹, KBr pellet | Confirm hydroxyl and C–F bonds | |

| HPLC-UV | C18 column, 65:35 methanol/buffer, 254 nm | Purity assessment (>98%) |

Q. Table 2. Stability Study Design

| Condition | Parameters | Monitoring Interval |

|---|---|---|

| Acidic (pH 1.2) | 0.1 N HCl, 37°C | 0, 24, 48, 72 h |

| Neutral (pH 6.8) | Phosphate buffer, 25°C | Weekly for 4 weeks |

| Oxidative | 0.3% H2O2, 40°C | 0, 12, 24 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.